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molecular formula C12H11N3 B1452049 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-09-5

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

Cat. No. B1452049
M. Wt: 197.24 g/mol
InChI Key: UGVXXDSOHKIRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968587B2

Procedure details

In a three neck round bottomed flask, equipped with a mechanical stirrer, prepare a mixture of THF (3100 ml) and ethanol (550 ml). To this mixture add crude 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile (170 g, 0.52 mol) and stir for 15 min. Add hydrazine hydrate (90 ml, 1.9 mol) and stir the mixture at room temperature for 16 h. Check by LC/MS to confirm that no starting material remains. Filter the crude reaction in vacuo and wash the solid with THF (2×200 mL). Collect the mother liquors and remove the solvent under vacuum. Purify by silica gel filtration (1.5″ high, very wide SiO2 pad) using (2 M NH3/MeOH)/CH2Cl2 (3-10%). Collect the fractions containing product and remove the solvent. Add acetonitrile (180 ml) and reflux the mixture for 15 min and then cool to room temperature. Collect a brown solid by filtration and dry in vacuo overnight at 40° C. to give the racemic title compound, 55 g (60%). GC-MS: 198 (M+), 196 (M−);
Name
Quantity
3100 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1COCC1.O=C1C2C(=CC=CC=2)C(=O)[N:8]1[CH:17]1[CH2:30][C:20]2[NH:21][C:22]3[CH:23]=[CH:24][C:25]([C:28]#[N:29])=[CH:26][C:27]=3[C:19]=2[CH2:18]1.O.NN>C(O)C>[NH2:8][CH:17]1[CH2:30][C:20]2[NH:21][C:22]3[CH:23]=[CH:24][C:25]([C:28]#[N:29])=[CH:26][C:27]=3[C:19]=2[CH2:18]1 |f:2.3|

Inputs

Step One
Name
Quantity
3100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
170 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C1CC2=C(NC=3C=CC(=CC23)C#N)C1
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three neck round bottomed flask, equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
prepare
FILTRATION
Type
FILTRATION
Details
Filter the crude
CUSTOM
Type
CUSTOM
Details
reaction in vacuo
WASH
Type
WASH
Details
wash the solid with THF (2×200 mL)
CUSTOM
Type
CUSTOM
Details
Collect the mother liquors
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
FILTRATION
Type
FILTRATION
Details
Purify by silica gel filtration (1.5″ high, very wide SiO2 pad)
CUSTOM
Type
CUSTOM
Details
Collect the fractions
ADDITION
Type
ADDITION
Details
containing product
CUSTOM
Type
CUSTOM
Details
remove the solvent
TEMPERATURE
Type
TEMPERATURE
Details
Add acetonitrile (180 ml) and reflux the mixture for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Collect a brown solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
dry in vacuo overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1CC2=C(NC=3C=CC(=CC23)C#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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